

Application Notes: Extraction of C-Peptide 1 from Rat Pancreas

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C-Peptide 1 (rat)

Cat. No.: B3028951

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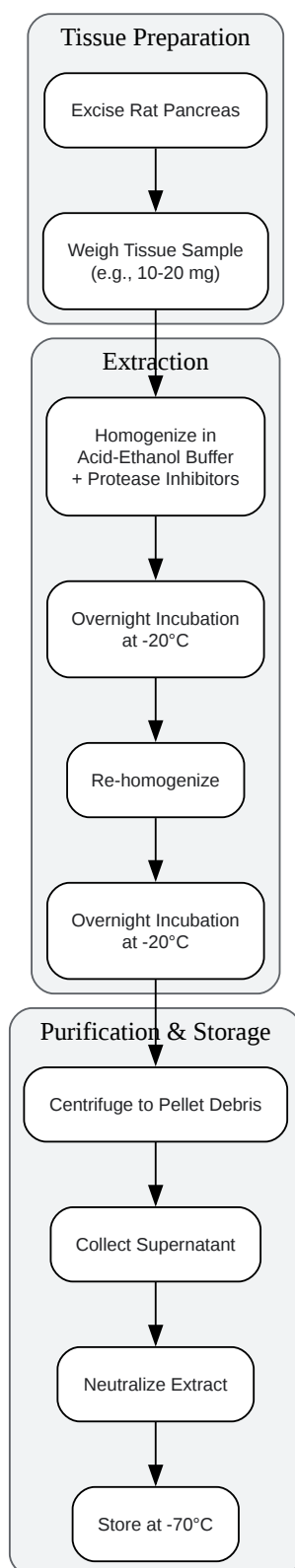
Introduction

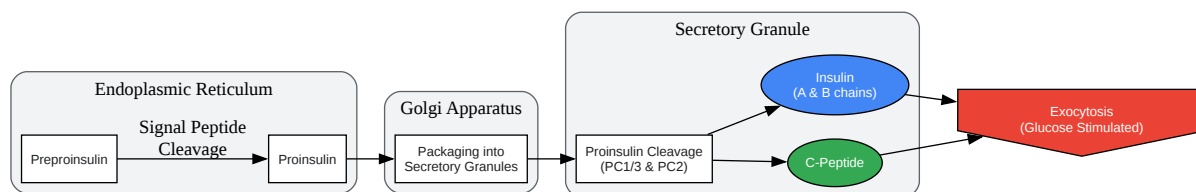
C-peptide, a 31-amino acid polypeptide, is co-secreted in equimolar amounts with insulin from pancreatic β -cells during the proteolytic cleavage of proinsulin.[1][2][3] Consequently, measuring C-peptide levels provides a reliable index of endogenous insulin secretion.[1][2] Unlike insulin, C-peptide undergoes negligible first-pass hepatic extraction and has a longer half-life, making it a more stable marker for β -cell function in research and clinical settings. Accurate and efficient extraction of C-peptide from pancreatic tissue is crucial for a variety of applications, including studies on diabetes pathogenesis, β -cell physiology, and the evaluation of novel therapeutic agents.

This application note provides a detailed protocol for the extraction of C-Peptide 1 from rat pancreas using the widely accepted acid-ethanol extraction method. This method is effective for solubilizing and preserving the integrity of C-peptide for subsequent quantification by immunoassays such as ELISA or time-resolved fluorescence immunoassay (TR-FIA).

Experimental Workflow Overview

The extraction process involves the homogenization of rat pancreatic tissue in an acidic ethanol solution to precipitate larger proteins while keeping smaller peptides like C-peptide in solution. The inclusion of protease inhibitors is critical to prevent the degradation of C-peptide by endogenous proteases released during tissue lysis. Subsequent centrifugation separates the soluble C-peptide-containing supernatant from the insoluble tissue debris.





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References

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